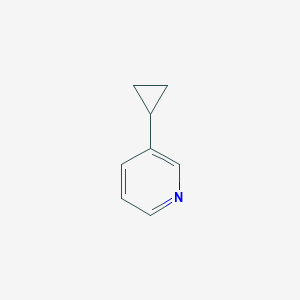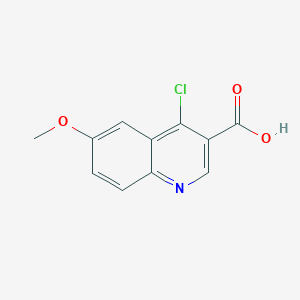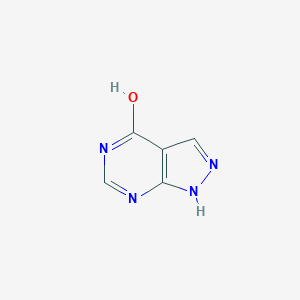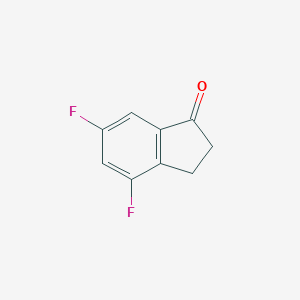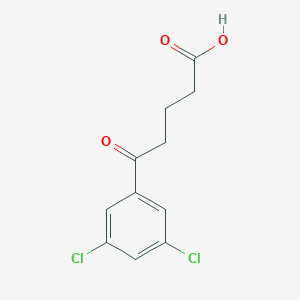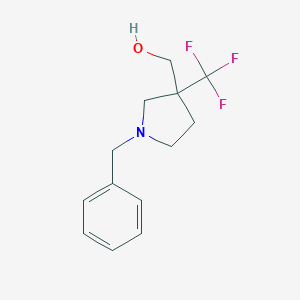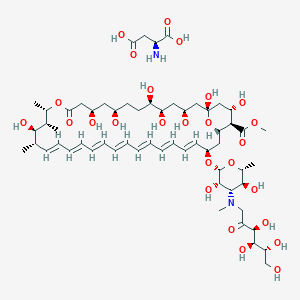
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate, also known as Fungisome, is a liposomal formulation of amphotericin B, an antifungal drug. It is a promising alternative to conventional amphotericin B due to its reduced toxicity and improved pharmacokinetics.
Wirkmechanismus
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate exerts its antifungal activity by binding to ergosterol, a component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to leakage of intracellular contents and ultimately cell death. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate also has immunomodulatory effects, which may contribute to its efficacy in treating fungal infections.
Biochemische Und Physiologische Effekte
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has been shown to have a lower toxicity profile than conventional amphotericin B. This is due to the liposomal formulation, which allows for targeted delivery of the drug to the site of infection and reduces its distribution to non-target tissues. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has also been shown to have a longer half-life and higher plasma concentration than conventional amphotericin B, which may contribute to its improved efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has several advantages for lab experiments, including its broad spectrum of activity, low MIC, and reduced toxicity. However, it is important to note that N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is a relatively new drug and may not be widely available in all laboratories. In addition, the liposomal formulation may complicate some experimental procedures, such as drug delivery studies.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate. One area of interest is the development of combination therapies with other antifungal agents, which may improve the efficacy of treatment. Another area of interest is the use of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate for the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS or cancer. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate, which may lead to improved dosing regimens and treatment outcomes.
Conclusion:
In conclusion, N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is a promising alternative to conventional amphotericin B for the treatment of fungal infections. Its liposomal formulation allows for targeted delivery and reduced toxicity, while maintaining broad-spectrum activity. Further research is needed to fully understand the mechanism of action and potential applications of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate.
Synthesemethoden
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is synthesized by encapsulating amphotericin B into a liposomal formulation. The liposomes are composed of phospholipids and cholesterol, which form a bilayer membrane that encapsulates the drug. The process of encapsulation is carried out by the thin-film hydration method, in which the phospholipids and cholesterol are dissolved in an organic solvent, and the drug is added to the solution. The solvent is then evaporated, and the resulting lipid film is hydrated with an aqueous solution to form liposomes.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has been shown to have a broad spectrum of activity and a low minimum inhibitory concentration (MIC) against these pathogens. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has also been studied for its efficacy in treating fungal infections in animal models, including mice and rabbits. In these studies, N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate was found to be more effective and less toxic than conventional amphotericin B.
Eigenschaften
CAS-Nummer |
195193-90-9 |
|---|---|
Produktname |
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate |
Molekularformel |
C59H94N2O26 |
Molekulargewicht |
1247.4 g/mol |
IUPAC-Name |
(2S)-2-aminobutanedioic acid;methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C55H87NO22.C4H7NO4/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-54-52(71)47(49(68)34(4)76-54)56(5)29-42(64)50(69)51(70)43(65)30-57)26-44-46(53(72)74-6)41(63)28-55(73,78-44)27-37(60)24-40(62)39(61)22-21-35(58)23-36(59)25-45(66)75-33(3)32(2)48(31)67;5-2(4(8)9)1-3(6)7/h7-20,31-41,43-44,46-52,54,57-63,65,67-71,73H,21-30H2,1-6H3;2H,1,5H2,(H,6,7)(H,8,9)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+;/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,43+,44-,46+,47-,48+,49+,50+,51+,52-,54-,55+;2-/m00/s1 |
InChI-Schlüssel |
LIVRUDLPGREETL-KJBDLCFOSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.C([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC(=O)C(C(C(CO)O)O)O)O.C(C(C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC(=O)C(C(C(CO)O)O)O)O.C(C(C(=O)O)N)C(=O)O |
Synonyme |
Amphotericin B, N-(1-deoxy-D-fructos-1-yl)-N-methyl-, methyl ester, L- aspartate (1:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



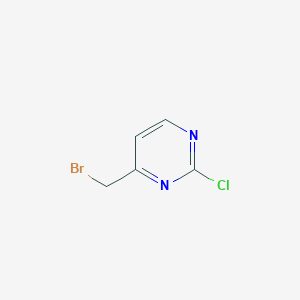


![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
